

An In-depth Technical Guide to Itameline: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline, also known by its developmental code name RU-47213, is a cholinomimetic agent that was investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1] Classified as a non-selective muscarinic acetylcholine receptor agonist, it has been noted for its nootropic, or cognitive-enhancing, properties.[1] Although it reached Phase 2 clinical trials, its development was discontinued, and it was never marketed.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies related to **Itameline**.

Chemical Structure and Identification

Itameline is a tetrahydropyridine derivative.[1] Its chemical identity is well-defined by various nomenclature and registry systems.



Identifier	Value
IUPAC Name	(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate[2]
CAS Number	145071-44-9
Molecular Formula	C14H15CIN2O3
SMILES	CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C 2)Cl
InChI	InChI=1S/C14H15CIN2O3/c1-19-16-9-11-3-2-8- 17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3- 7,9H,2,8,10H2,1H3/b16-9+
InChI Key	CTVQNEVLCGSTKL-CXUHLZMHSA-N
Synonyms	RU 47213, 1-(4- chlorophenoxycarbonyl)-1,2,5,6- tetrahydropyridine-3-carboxaldehyde-O- methyloxime

Physicochemical Properties

The physical and chemical characteristics of **Itameline** are summarized below.

Property	Value/Description
Molecular Weight	294.73 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)
Purity	Typically >98% (HPLC)



Pharmacology Mechanism of Action

Itameline functions as a prodrug that demonstrates oral and long-lasting cholinergic activity. In vivo, it is metabolized to its active form, RU-35963, which is an arecoline derivative. RU-35963 is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), including the M₁ subtype. By activating these receptors in the central nervous system, **Itameline** enhances cholinergic transmission, which is crucial for cognitive processes like memory and learning. This mechanism of action is what underlies its potential to ameliorate memory deficits caused by impaired cholinergic function.



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Caption: Itameline's mechanism of action.

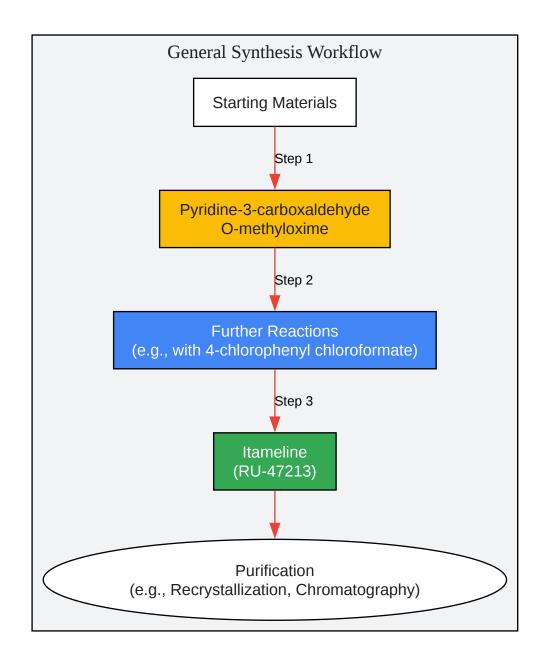
Pharmacological Effects

Studies in animal models have demonstrated **Itameline**'s efficacy in reversing memory deficits induced by scopolamine, a muscarinic receptor antagonist. This antiamnesic effect highlights its potential as a cognitive enhancer. It has been described as being superior to arecoline in terms of its potency, central selectivity, and duration of action.

Experimental Protocols Synthesis of Itameline

A general synthetic route for **Itameline** involves a multi-step process. While specific industrial-scale protocols are proprietary, a common laboratory synthesis starts with the preparation of pyridine-3-carboxaldehyde O-methyloxime. This intermediate then undergoes further chemical reactions to yield **Itameline**. The process typically requires the use of organic solvents and catalysts to facilitate the necessary chemical transformations.





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Caption: Generalized synthesis of Itameline.

In Vivo Evaluation of Antiamnesic Effects

The capacity of **Itameline** to reduce memory deficits has been evaluated in rats using tasks such as a radial maze and a T-maze. A typical experimental workflow is outlined below:

· Animal Model: Rats are used as the subjects.

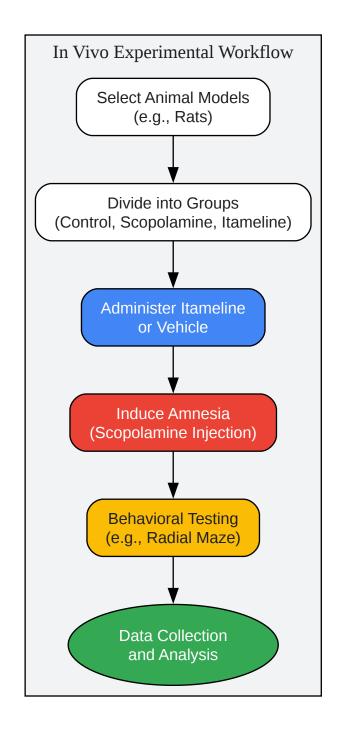






- Induction of Amnesia: Memory impairment is induced by administering scopolamine (e.g., 0.1 mg/kg, s.c.) approximately 15 minutes before testing.
- Drug Administration: **Itameline** (at various doses, e.g., 0.2, 0.5, 1, and 2 mg/kg) or a reference compound like tacrine is administered prior to the scopolamine injection.
- Behavioral Testing: The rats' performance in working memory tasks is evaluated. This is quantified by metrics such as the number of errors or the number of correct responses.
- Data Analysis: The performance of the **Itameline**-treated group is compared to that of the scopolamine-only group and a control group to determine the statistical significance of any observed reduction in memory deficits.





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Caption: Workflow for antiamnesic effect evaluation.

Pharmacokinetics and Metabolism

Itameline is designed for oral administration and has a long duration of action. As a prodrug, it undergoes in vivo cleavage to form its active metabolite, RU 35963. The primary metabolic



pathways for compounds like **Itameline** can include oxidation, reduction, and substitution reactions. Oxidation can lead to the formation of various metabolites, while reduction can convert it into different reduced forms.

Conclusion

Itameline is a well-characterized muscarinic acetylcholine receptor agonist that acts as a prodrug. Its chemical structure and properties have been established, and its mechanism of action via its active metabolite, RU-35963, is understood to enhance cholinergic neurotransmission. While its clinical development was halted, the data gathered on **Itameline** provide valuable insights for researchers in the fields of neuropharmacology and medicinal chemistry, particularly in the ongoing search for effective treatments for cognitive disorders.

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References

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